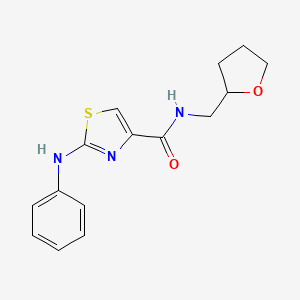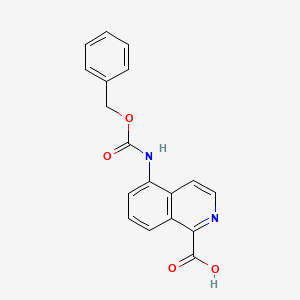
(tetrahydro-2H-pyran-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(tetrahydro-2H-pyran-2-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms . The molecule also contains a tetrahydrocinnoline ring, which is a bicyclic structure with a six-membered benzene ring fused to a seven-membered diazepine ring . The two rings are connected by a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its three-ring system, which includes a tetrahydropyran ring, a tetrahydrocinnoline ring, and a piperidine ring . These rings are connected by a methanone group, which is a carbonyl group (C=O) attached to a methyl group (CH3) .Chemical Reactions Analysis
The chemical reactions involving this compound could include reactions at the carbonyl group, such as reduction to form a hydroxyl group, or reactions with Wittig reagents to form various substituted alkene compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the tetrahydropyran ring in the molecule has a molecular weight of 86.1323 . The compound’s properties could also be influenced by factors such as its polarity, solubility, and stability .Applications De Recherche Scientifique
Ring-Opening Reactions in Synthesis
Research has explored the ring-opening reactions of related tetrahydro compounds under the influence of tertiary amines, leading to the formation of various derivatives. These processes have significant implications in synthetic chemistry, particularly in the development of new compounds and the understanding of reaction mechanisms (Jones & Phipps, 1976).
Molecular Interaction Studies
Studies have investigated the molecular interactions of structurally similar compounds with specific receptors, such as cannabinoid receptors. This research is crucial in understanding how these compounds bind to receptors and influence biological processes, aiding in the development of targeted therapies (Shim et al., 2002).
Antimicrobial and Anticancer Properties
Recent studies have synthesized novel compounds with similar structures, testing them for their anticancer and antimicrobial activities. These studies are essential for discovering new therapeutic agents against various diseases (Katariya et al., 2021).
Development in Green Chemistry
Research has focused on the development of green chemistry methodologies, particularly in synthesizing oxygen/nitrogen heterocycles like tetrahydropyrans and piperidines, which are common in bioactive molecules. This research contributes to sustainable and environmentally friendly chemical synthesis processes (Liang et al., 2022).
Drug Metabolism Studies
Research in drug metabolism has explored the transformation of compounds with similar structures into various metabolites. These studies are crucial in understanding how drugs are metabolized in the body, which is essential for drug development and safety assessment (Obach et al., 2018).
Synthesis of Heterocyclic Compounds
There is ongoing research in the synthesis of heterocyclic compounds, including those with structures similar to the compound . These compounds have potential applications in various fields, including pharmaceuticals and materials science (Mumtaz et al., 2015).
Orientations Futures
The future research directions for this compound could include further studies to elucidate its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in fields such as organic synthesis and medicinal chemistry could be explored .
Propriétés
IUPAC Name |
oxan-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-20(18-7-3-4-12-25-18)23-10-8-15(9-11-23)14-26-19-13-16-5-1-2-6-17(16)21-22-19/h13,15,18H,1-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJQHJIHFESOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2666616.png)
![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666618.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide](/img/structure/B2666619.png)
![6-Chloro-2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2666620.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2666622.png)

![N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2666625.png)


![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2666633.png)
![1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2666635.png)
